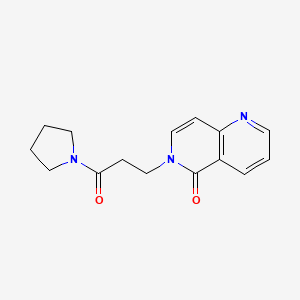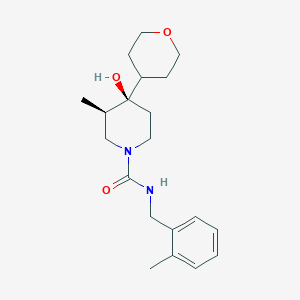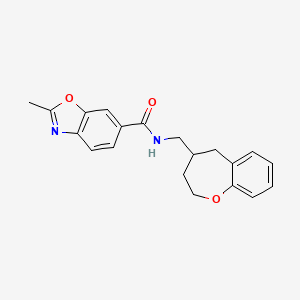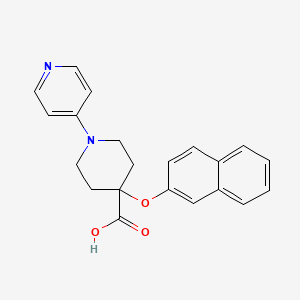
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is a chemical compound with potential applications in scientific research. It belongs to the class of naphthyridine derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It may also modulate the immune response by affecting the function of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one have been studied in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in animal models. In addition, it has been reported to have antiviral activity against certain viruses such as hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one in lab experiments is its potential as a lead compound for drug development. Its anti-inflammatory, antitumor, and antiviral activities make it a promising candidate for the treatment of various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one. One direction is to investigate its potential as a kinase inhibitor for the treatment of cancer and other diseases. Another direction is to study its effects on the immune response and its potential as an immunomodulatory agent. Additionally, more studies are needed to determine its toxicity and pharmacokinetics in humans and to optimize its synthesis and formulation for drug development.
Synthesis Methods
The synthesis of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has been reported in the literature using different methods. One such method involves the reaction of 2-amino-3-cyanopyridine with 3-bromoacetylpyrrolidine in the presence of a base. Another method involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopropionitrile in the presence of a base. The yield and purity of the compound can be improved by using different solvents, temperatures, and reaction times.
Scientific Research Applications
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential as a kinase inhibitor and a modulator of the immune response. The compound can be used to develop new drugs for the treatment of various diseases.
properties
IUPAC Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-8-1-2-9-17)6-11-18-10-5-13-12(15(18)20)4-3-7-16-13/h3-5,7,10H,1-2,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGEQAXBTVIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)

![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)

![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)